molecular formula C17H23ClN2O4 B2953488 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 1210018-06-6

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B2953488
CAS No.: 1210018-06-6
M. Wt: 354.83
InChI Key: CMROOLSOMKZLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea” is a complex organic molecule. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, a 5-chloro-2-methoxyphenyl group, and a urea group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic group (1,4-dioxaspiro[4.5]decan-2-ylmethyl), the aromatic ring (5-chloro-2-methoxyphenyl), and the urea group . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the spirocyclic group, the aromatic ring, and the urea group . These groups could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties.

Scientific Research Applications

Ultrasound-Assisted Synthesis

One of the applications involves the ultrasound-assisted synthesis of novel urea derivatives. A study by Velupula et al. (2021) demonstrates the environmental and efficiency advantages of this method. It highlights the synthesis of novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives under ultrasound assistance, indicating a broader application of such chemical frameworks in creating new compounds with potentially significant properties (Velupula et al., 2021).

Antagonistic Activity

Another study by Goetz et al. (1995) explored the selectivity of BMY 7378, a compound structurally similar to 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea, for alpha 1D-adrenoceptor subtype, highlighting the potential for developing selective adrenoceptor antagonists (Goetz et al., 1995).

Antimicrobial Activity

Electro-Fenton degradation studies on antimicrobials by Sirés et al. (2007) provide insight into the potential environmental applications of similar compounds in removing persistent organic pollutants. While this study doesn't directly involve this compound, it suggests a wider application of urea derivatives in environmental chemistry and pollution control (Sirés et al., 2007).

Ligand Binding and Selectivity

Franchini et al. (2014) conducted structure-affinity/activity relationship studies on a set of arylpiperazine derivatives related to 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine. This research emphasizes the relevance of such compounds in developing selective ligands for α1-adrenoceptor subtypes and 5-HT1AR, illustrating their significance in therapeutic applications (Franchini et al., 2014).

Biodegradation and Environmental Impact

Katz and Strusz (1968) explored the degradation pathways of urea derivatives in the environment, providing a foundational understanding of how compounds like this compound might behave in soil and aquatic systems. This research underlines the importance of considering environmental fate in the design and application of such chemicals (Katz & Strusz, 1968).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4/c1-22-15-6-5-12(18)9-14(15)20-16(21)19-10-13-11-23-17(24-13)7-3-2-4-8-17/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMROOLSOMKZLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.